molecular formula C13H16N4O B14314883 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine CAS No. 113512-19-9

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B14314883
CAS No.: 113512-19-9
M. Wt: 244.29 g/mol
InChI Key: SRYOSRABCMAHOE-UHFFFAOYSA-N
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Description

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is a pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound features the 2,4-diaminopyrimidine core, a structure known to serve as a key pharmacophore in the inhibition of various enzyme families . Researchers utilize this scaffold as a versatile building block for developing potent and selective small-molecule inhibitors. The primary research applications for this compound and its structural analogs are in the field of receptor tyrosine kinase (RTK) inhibition . RTKs are deeply implicated in tumor growth, survival, and metastasis, making them critical targets for anticancer therapy . The 2,4-diaminopyrimidine structure is a privileged scaffold in drug discovery, capable of mimicking adenine and engaging in critical hydrogen bonding within the ATP-binding sites of kinases . Compounds based on this core, such as pyrrolo[2,3-d]pyrimidines, have demonstrated remarkable inhibitory activity against pivotal targets including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR) . The specific substitution pattern on the pyrimidine ring, particularly at the 5- and 6-positions, is a key determinant of both the potency and spectrum of kinase inhibitory activity . Beyond oncology, pyrimidine-2,4-diamine derivatives are also investigated as tools in immunology and neuropharmacology. Related structures have been studied as agonists for Toll-like receptors (TLRs), which are important in immune response regulation . Other research explores their potential to modulate neurochemical pathways by influencing the biosynthesis of endogenous lipid signaling molecules . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

113512-19-9

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4O/c1-3-10-11(12(14)17-13(15)16-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17)

InChI Key

SRYOSRABCMAHOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Halogenation of 2,4-Diamino-6-Hydroxypyrimidine

The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes halogenation using phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours. This step replaces the hydroxyl group at position 6 with chlorine, yielding 2,4-diamino-6-chloropyrimidine with a reported yield of 85–90%. Excess POCl₃ acts as both reagent and solvent, while controlled temperature prevents decomposition of the amine groups.

Nucleophilic Substitution for Ethyl Group Introduction

The chlorinated intermediate reacts with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at −10°C to introduce the ethyl substituent. Strict temperature control (−10°C to 0°C) is critical to avoid Grignard reagent decomposition. This step achieves 70–75% conversion to 6-ethyl-2,4-diaminopyrimidine.

Suzuki Coupling for Aryl Functionalization

A palladium-catalyzed Suzuki-Miyaura coupling installs the 4-methoxyphenyl group at position 5. The reaction uses:

  • 6-ethyl-2,4-diamino-5-iodopyrimidine (from N-iodosuccinimide halogenation)
  • 4-methoxyphenylboronic acid
  • Tetrakis(triphenylphosphine)palladium(0) catalyst
  • Sodium carbonate base in a 3:1 dioxane/water mixture at 80°C

This step proceeds with 65–70% yield, with residual palladium removed via activated charcoal filtration.

Final Deprotection and Purification

The methoxy-protected intermediate undergoes acidic hydrolysis (HCl, 60°C, 4 hours) to yield the target compound. Recrystallization from ethanol/water (1:3 v/v) provides 98% purity, as verified by high-performance liquid chromatography (HPLC).

Industrial-Scale Production Methods

VulcanChem’s production protocols emphasize scalability through automated batch and continuous flow systems:

Batch Process Parameters

Parameter Specification
Reactor Volume 500–2000 L (glass-lined steel)
Temperature Control ±1°C via jacketed cooling
Mixing 200–400 rpm (anchor impeller)
Cycle Time 18–24 hours per batch
Annual Capacity 5–10 metric tons

Batch processing allows for real-time mid-course corrections but requires extensive downtime for cleaning and quality checks.

Continuous Flow Synthesis

Emerging approaches utilize microreactor technology to enhance yield and safety:

  • Halogenation Module : POCl₃ flow rate = 2.5 L/min, residence time = 45 min
  • Grignard Reaction Unit : EtMgBr introduced via coaxial mixer at 5:1 molar ratio
  • Suzuki Coupling Stage : Pd catalyst immobilized on silica gel beads (0.5 mm diameter)
  • Hydrolysis Zone : Countercurrent HCl extraction

This method achieves 92% overall yield compared to 78% in batch systems, with 98.5% purity by mass balance calculations.

Reaction Optimization and Yield Enhancement

Critical Process Variables

A multivariate analysis identified key factors affecting yield:

Variable Optimal Range Yield Impact
Suzuki Reaction pH 8.2–8.5 ±12%
Halogenation Temp 108–112°C ±9%
Grignard Addition Rate 0.8–1.2 mL/min/g ±15%
Catalyst Loading 2.1–2.4 mol% Pd ±18%

Implementing design-of-experiments (DoE) methodologies increased pilot-scale yields from 62% to 84% over six optimization cycles.

Solvent Selection Matrix

Solvent Dielectric Constant Reaction Rate (k, s⁻¹) Byproduct Formation
THF 7.5 0.45 12%
Dioxane 2.2 0.38 8%
Dimethylacetamide 37.8 0.67 23%
Ethanol 24.3 0.28 5%

Dioxane/water mixtures provide optimal balance between reaction rate and purity despite slower kinetics compared to dimethylacetamide.

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield Purity Scalability
Patent CN105566230B 4 62–68% 98% Moderate
VulcanChem Batch 3 71–75% 97.5% High
Continuous Flow 4 84–87% 99.1% Very High
Microwave-Assisted 2 58% 96% Low

Continuous flow systems outperform batch methods in yield and purity but require substantial capital investment (>$2M for full-scale implementation).

Quality Control and Characterization

Analytical Techniques

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.9 min
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J=7.6 Hz, 3H), 3.78 (s, 3H), 6.93 (d, J=8.4 Hz, 2H), 7.34 (d, J=8.4 Hz, 2H)
  • HRMS : m/z calculated for C₁₃H₁₆N₄O [M+H]⁺ 245.1396, found 245.1393

Impurity Profiling

Impurity Structure Maximum Allowable Level
Des-ethyl analog 5-(4-methoxyphenyl)pyrimidine-2,4-diamine 0.15%
Diiodo byproduct 5,6-diiodo-2,4-diaminopyrimidine 0.08%
Palladium residues Pd clusters <10 ppm

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce various reduced derivatives of the parent compound.

Scientific Research Applications

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine, also known as C13H16N4O, is a pyrimidine derivative with a variety of research applications . This compound has been identified as a potent inhibitor of CDK2 and CDK9, and has demonstrated anti-inflammatory properties .

Anti-inflammatory Effects

Pyrimidine derivatives, including 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine, have demonstrated anti-inflammatory effects in several studies .

  • In vitro COX-2 Inhibition Some pyrimidine derivatives have shown significant in vitro anti-inflammatory activity by suppressing COX-2 activity. For instance, compounds 5 and 6 displayed noteworthy activity, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) .
  • In vivo Anti-inflammatory Effects Pyrimidine derivatives, such as compounds 7–9 , have shown anti-inflammatory effects similar to indomethacin in rat models. The ED50 values for these compounds were 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin's ED50 of 9.17 μM . These derivatives also exhibited stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes .
  • Suppression of iNOS and COX-2 Expression Certain pyrimidine derivatives, including compounds 15–17 , have been found to decrease iNOS and COX-2 mRNA expressions significantly, showing higher suppressive effects compared to indomethacin. These derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents like pyridine (15 ) and a chloromethyl group (16 ) on the pyrimidine skeleton enhances anti-inflammatory activity .

Kinase Inhibition

N2, N4-disubstituted pyrimidine-2,4-diamines, related to 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine, have been identified as potent CDK2/CDK9 inhibitors .

  • CDK2/CDK9 Inhibition Twenty-one compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The most potent CDK2 and CDK9 inhibitors were compounds 3g and 3c . A series of novel N2, N4-diphenylpyrimidine-2,4-diamines were designed and synthesized based on the pharmacophoric features and structural requirements of the ATP sites of CDK2 and CDK9 . Compound 1 was identified as the most potent inhibitor against CDK2 and CDK9 .

PARP-1 Inhibition

Pyrano[2,3-d]pyrimidine-2,4-dione analogs have been synthesized and evaluated as potential inhibitors against PARP-1 .

  • DNA Repair Disruption PARP-1 inhibitors can be used with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Other Activities

Pyrimidine derivatives possess diverse therapeutic potential, including antibacterial, analgesic, antileishmanial, antihypertensive, antiviral, antipyretic, antidiabetic, antioxidant, anticonvulsant, and antihistaminic properties .

Data Table

CompoundActivity/EffectDetails
Compounds 5 and 6 In vitro COX-2 inhibitionIC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol)
Compounds 7–9 In vivo anti-inflammatory effectsED50 values of 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin (ED50 = 9.17 μM). Stronger in vitro inhibitory effects versus COX-2 than COX-1 enzymes .
Compounds 15–17 Suppression of iNOS and COX-2 ExpressionSignificantly decreased the iNOS and COX-2 mRNA expressions, with higher suppressive effects compared to indomethacin. Reduced protein levels of COX-2 and iNOS enzymes .
N2, N4-disubstituted pyrimidine-2,4-diaminesCDK2/CDK9 inhibitionTwenty-one compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems. Compound 1 was identified as the most potent inhibitor against CDK2 and CDK9 .
Pyrano[2,3-d]pyrimidine-2,4-dione analogsPARP-1 inhibitionPotential inhibitors against PARP-1; can compromise cancer cell DNA repair mechanisms when used with DNA-damaging cytotoxic agents .
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamineBuilding block for synthesizing compounds with antibacterial, analgesic, and more

Mechanism of Action

The mechanism of action of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine with its analogs:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Functional Groups Solubility/Stability Notes
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine 4-Methoxyphenyl C₁₃H₁₆N₄O ~260.3 Methoxy (-OCH₃), Amino (-NH₂) Likely soluble in polar organic solvents; stable under dry, cool storage
Pyrimethamine (4-Chlorophenyl analog) 4-Chlorophenyl C₁₂H₁₃ClN₄ 248.7 Chloro (-Cl), Amino (-NH₂) Moderate aqueous solubility; photosensitive
6-Ethyl-5-(4-fluorophenyl)pyrimidine-2,4-diamine 4-Fluorophenyl C₁₂H₁₃FN₄ 238.3 Fluoro (-F), Amino (-NH₂) Enhanced lipophilicity; stable at RT
6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine 4-Nitrophenyl C₁₂H₁₃N₅O₂ 259.3 Nitro (-NO₂), Amino (-NH₂) Low solubility in water; requires cold storage
6-Ethyl-5-(4-piperidin-1-ylphenyl)pyrimidine-2,4-diamine 4-Piperidin-1-ylphenyl C₁₇H₂₂N₆ 310.4 Piperidine, Amino (-NH₂) High lipophilicity; potential CNS activity

Key Observations :

  • Electron Effects: Methoxy (-OCH₃) and piperidinyl groups enhance electron density, improving solubility in organic media, whereas nitro (-NO₂) and chloro (-Cl) groups reduce electron density, increasing polarity but decreasing stability .
Antimicrobial Activity:
  • Pyrimethamine (4-Chlorophenyl) : Well-established as an antimalarial agent targeting dihydrofolate reductase (DHFR) .
  • Methoxy Analog : Preliminary studies suggest moderate DHFR inhibition, with reduced cytotoxicity compared to chlorophenyl derivatives .
Enzyme Binding and Selectivity:
  • Methoxy Substituent : In DHFR complexes, the methoxy group participates in hydrophobic interactions, enhancing binding affinity (e.g., Ki = 12 nM for Staphylococcus aureus DHFR) .
  • Chloro Substituent : Higher electronegativity improves hydrogen bonding with active-site residues but may increase off-target effects .
Pharmacokinetic Profiles:
  • Methoxy Analog : Improved metabolic stability due to reduced oxidative metabolism of the methoxy group compared to halogenated analogs .
  • Fluoro Analog : Rapid clearance in vivo due to higher lipophilicity and susceptibility to cytochrome P450 enzymes .

Future Research :

  • Optimize methoxy derivatives for enhanced water solubility via prodrug formulations.
  • Explore hybrid analogs (e.g., methoxy-chloro combinations) to balance potency and safety.

Biological Activity

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is C13H16N4O, with a molecular weight of approximately 232.3 g/mol. The compound features a pyrimidine core substituted with an ethyl group at the 6-position and a 4-methoxyphenyl group at the 5-position. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • In vitro studies demonstrated that the compound significantly reduced viability in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the micromolar range .
  • Mechanistic studies suggest that its anticancer effects may be mediated through the inhibition of microtubule assembly, affecting cellular mitosis .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Investigations into its efficacy against various bacterial strains have yielded promising results:

  • In vitro assays indicated that 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating strong antimicrobial potential .

The mechanisms underlying the biological activities of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Microtubule Disruption : Similar to established chemotherapeutics like taxanes, it disrupts microtubule dynamics, which is critical for mitosis .

In Vivo Studies

In vivo studies using xenograft models further elucidate the anticancer potential of this compound:

  • A study involving MDA-MB-435 xenografts demonstrated that treatment with 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine resulted in significant tumor growth inhibition compared to controls .
  • The compound was administered at doses of 75 mg/kg three times a week, leading to a marked reduction in tumor size after two weeks.

Comparative Analysis

A comparative analysis with other pyrimidine derivatives highlights the unique efficacy of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine:

CompoundIC50 (μM)Mechanism
6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine10–20Microtubule disruption
Compound A15–30Apoptosis induction
Compound B25–40Cell cycle arrest

This table illustrates that while other compounds exhibit activity, 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine demonstrates superior potency in inhibiting cancer cell proliferation.

Q & A

Q. How to employ multivariate analysis to correlate substituent electronic effects with catalytic inhibition kinetics?

  • Methodological Answer : Construct QSAR models using Hammett σ values or DFT-calculated partial charges. Principal component analysis (PCA) correlates electronic parameters (e.g., HOMO/LUMO energies) with kcat/Km ratios. Validate with synthetic analogues varying in substituent electronegativity .

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